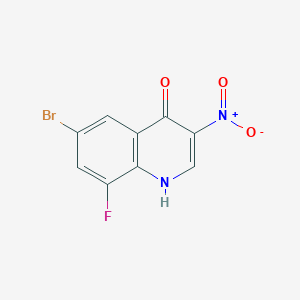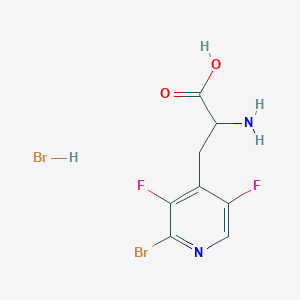
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an oxirane (epoxide) ring attached to a quinoline moiety, which is further substituted with a methoxy group and a carbonitrile group
準備方法
The synthesis of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile typically involves the reaction of quinoline derivatives with epichlorohydrin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the oxirane ring and the subsequent attachment of the methoxy group to the quinoline moiety .
化学反応の分析
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The epoxide ring can be hydrolyzed to form a diol in the presence of acidic or basic conditions.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may have applications in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes.
類似化合物との比較
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can be compared with other quinoline derivatives, such as:
3-(Oxiran-2-ylmethoxy)quinoline: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
4-(Oxiran-2-ylmethoxy)quinoline: The position of the oxirane ring attachment may influence its chemical properties and applications.
Quinoline-8-carbonitrile: Lacks the oxirane and methoxy groups, which may result in different chemical and biological properties.
特性
IUPAC Name |
3-(oxiran-2-ylmethoxy)quinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-5-10-3-1-2-9-4-11(6-15-13(9)10)16-7-12-8-17-12/h1-4,6,12H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICAIRJRVMZYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)



![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine](/img/structure/B2362517.png)
![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)

